molecular formula C16H15F3N2O3 B2811146 4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034379-90-1

4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

Katalognummer: B2811146
CAS-Nummer: 2034379-90-1
Molekulargewicht: 340.302
InChI-Schlüssel: FULKCAHEXGKHBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a methoxy group at position 4, a methyl group at position 1, and a carboxamide moiety linked to a 3-(trifluoromethyl)benzyl group. The trifluoromethyl (CF₃) group is known for its electron-withdrawing properties, which can enhance metabolic stability and influence binding interactions in biological systems . The compound’s molecular formula is C₁₇H₁₆F₃N₂O₃, with a molecular weight of 365.32 g/mol (exact values may vary depending on isotopic composition).

Eigenschaften

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-21-9-12(13(24-2)7-14(21)22)15(23)20-8-10-4-3-5-11(6-10)16(17,18)19/h3-7,9H,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULKCAHEXGKHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.

    Introduction of the trifluoromethylbenzyl group: This step may involve a nucleophilic substitution reaction where the dihydropyridine intermediate reacts with a trifluoromethylbenzyl halide.

    Methoxylation and methylation: These steps can be carried out using appropriate methylating agents such as methyl iodide and methanol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its therapeutic potential in treating diseases such as hypertension and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of dihydropyridine carboxamide derivatives.

Table 1: Structural Comparison of Selected Analogs

Compound Name & CAS (if available) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound (No CAS provided) C₁₇H₁₆F₃N₂O₃ ~365.32 4-methoxy, 1-methyl, 3-carboxamide linked to 3-(trifluoromethyl)benzyl
BK78880 (2415566-22-0) C₁₇H₁₇F₃N₄O₃ 382.34 3-carboxamide linked to azetidin-3-yl with 4-(trifluoromethyl)pyridin-2-yl substituent
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (338977-35-8) C₂₀H₁₆Cl₂N₂O₃ 403.26 5-chloro, 3-chlorobenzyl, 4-methoxyphenyl carboxamide
5-Chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid (No CAS provided) C₁₄H₈ClF₃N₂O₃ 344.67 5-chloro, carboxylic acid instead of carboxamide
1QU (PDB ligand) C₃₃H₃₇F₃N₄O₄ 634.67 Cyclopentyl group, pyrrolidinone ring, (2S,3R)-chiral centers

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (CF₃) vs. Chloro (Cl):
    The target compound’s 3-(trifluoromethyl)benzyl group enhances lipophilicity (logP) compared to the 3-chlorobenzyl substituent in the 338977-35-8 analog . However, the CF₃ group’s electron-withdrawing nature may improve metabolic stability relative to chloro substituents, which are more prone to oxidative dehalogenation.
  • Carboxamide vs. Carboxylic Acid:
    The carboxamide group in the target compound likely improves membrane permeability compared to the carboxylic acid derivative (), which may exist as a zwitterion at physiological pH, reducing bioavailability .

Heterocyclic Modifications

  • Azetidine vs. This contrasts with the flexible benzyl linker in the target compound, which may allow for broader but less specific interactions .
  • Pyrrolidinone and Morpholine Additions: The 1QU ligand () includes a pyrrolidinone ring and morpholine substituent, increasing hydrogen-bonding capacity and solubility. Such features are absent in the target compound, suggesting differences in pharmacokinetic profiles .

Steric and Electronic Considerations

  • Methoxy Group Position:
    The 4-methoxy group in the target compound may sterically hinder interactions with hydrophobic binding pockets compared to the 5-chloro substituent in 338977-35-8 .

Research Findings and Implications

  • Metabolic Stability:
    The trifluoromethyl group in the target compound likely confers resistance to cytochrome P450-mediated oxidation compared to chloro analogs .
  • Solubility:
    Analogs with morpholine or pyridine rings (e.g., BK78880, 1QU) exhibit higher aqueous solubility due to polar heterocycles, whereas the target compound’s benzyl group may prioritize lipophilicity .
  • Biological Target Affinity: The carboxamide group is a common pharmacophore in kinase inhibitors. Its absence in the carboxylic acid analog () suggests divergent target profiles, possibly favoring protease or phosphatase interactions .

Biologische Aktivität

4-Methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article provides a detailed overview of the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure

The compound can be represented structurally as follows:

C16H16F3N2O3\text{C}_{16}\text{H}_{16}\text{F}_3\text{N}_2\text{O}_3

This structure features a dihydropyridine core with methoxy and trifluoromethyl substituents, which are significant for its biological properties.

Antibacterial Activity

Recent studies have demonstrated that 4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide exhibits notable antibacterial properties. Its Minimum Inhibitory Concentration (MIC) against various bacterial strains is particularly relevant:

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis
Pseudomonas aeruginosa31.108 - 124.432Biofilm inhibition

The compound has shown bactericidal effects, particularly against Gram-positive bacteria, and demonstrates moderate to good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE) .

Antifungal Activity

In addition to its antibacterial effects, the compound has been evaluated for antifungal properties. It has shown moderate activity against Candida albicans with a significant reduction in biofilm formation compared to standard antifungal agents such as fluconazole . The MIC values for various fungal strains are summarized below:

Fungal Strain MIC (μg/mL) Biofilm Reduction (%)
Candida albicans62.575
Aspergillus niger12550

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of protein synthesis pathways, followed by disruption of nucleic acid and peptidoglycan production. This multi-target action contributes to its efficacy against both planktonic and biofilm forms of bacteria .

Study on MRSA Inhibition

In a controlled study evaluating the efficacy of the compound against MRSA biofilms, it was found that at concentrations ranging from 62.216 to 124.432 μg/mL, the compound significantly reduced biofilm formation compared to untreated controls. This highlights its potential as a therapeutic agent in treating resistant bacterial infections .

Comparative Analysis with Standard Antibiotics

A comparative analysis conducted with standard antibiotics such as ciprofloxacin revealed that the novel compound exhibited superior biofilm inhibition at certain concentrations, indicating its potential as an alternative treatment strategy .

Q & A

Q. What are the established synthetic pathways for this compound, and which reaction parameters are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted pyridine or dihydropyridine precursors. Key steps include:

  • Acylation/Coupling : Reacting a pyridine derivative (e.g., 3-carboxy-6-oxo-dihydropyridine) with 3-(trifluoromethyl)benzylamine under peptide coupling conditions (e.g., HATU or EDC/NHS) .
  • Functionalization : Introducing methoxy and methyl groups via nucleophilic substitution or alkylation, requiring anhydrous conditions .

Q. Critical Parameters :

  • pH : Maintain neutral to slightly basic conditions (pH 7–8) to avoid hydrolysis of the carboxamide group .
  • Temperature : Optimize between 50–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) for regioselective substitutions .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield RangeKey Reference
AcylationHATU, DIPEA, DMF, RT60–75%
MethoxylationNaOMe, MeOH, reflux45–65%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Prioritize signals for the methoxy group (δ 3.8–4.0 ppm, singlet) and trifluoromethyl benzyl protons (δ 7.4–7.6 ppm, multiplet) .
    • ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and dihydropyridine ring carbons (δ 120–140 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to verify molecular ion ([M+H]⁺ at m/z 415.37) and purity (>98%) .

Q. What are the reported biological targets or mechanisms of action?

Methodological Answer: The compound exhibits anti-proliferative activity via:

  • mTOR/p70S6K Pathway Inhibition : Validated through Western blotting and kinase assays in prostate cancer cell lines (e.g., PC-3) .
  • Autophagy Induction : Measured via LC3-II accumulation and TEM imaging .
    Validation Methods :
  • Gene Knockdown : siRNA targeting mTOR to confirm pathway specificity .
  • Competitive Binding Assays : Fluorescence polarization to quantify target engagement .

Advanced Questions

Q. How can researchers address conflicting biological efficacy data across cell lines?

Methodological Answer:

  • Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify cell line-specific IC₅₀ variations .
  • Microenvironment Mimicry : Use 3D spheroid models or co-cultures with stromal cells to assess context-dependent activity .
  • Proteomic Profiling : Compare baseline expression of target proteins (e.g., mTOR, Beclin-1) in sensitive vs. resistant lines .

Q. Table 2: Example Data Discrepancy Analysis

Cell LineIC₅₀ (µM)mTOR Expression (Fold Change)Autophagy Marker (LC3-II)
PC-32.1 ± 0.31.0 (Baseline)+++
LNCaP8.7 ± 1.20.3+

Q. What strategies improve solubility and bioavailability for preclinical studies?

Methodological Answer:

  • Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug Design : Introduce ester groups at the carboxamide moiety, hydrolyzed in vivo .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase plasma half-life (tested via HPLC pharmacokinetic assays) .

Q. How to design reliable enzyme inhibition assays for this compound?

Methodological Answer:

  • Positive/Negative Controls : Include known mTOR inhibitors (e.g., rapamycin) and vehicle-only samples .
  • Kinetic Analysis : Use stopped-flow fluorimetry to measure kcat/Km and validate competitive vs. non-competitive inhibition .
  • Counter-Screening : Test against off-target kinases (e.g., PI3K, AKT) to confirm specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.